molecular formula C14H28N3O12P B1585474 2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate CAS No. 68189-42-4

2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

Cat. No.: B1585474
CAS No.: 68189-42-4
M. Wt: 461.36 g/mol
InChI Key: XXAXKCWOTRABOW-UHFFFAOYSA-N
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Description

Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) is a substrate used in the Sigma procedure for the determination of alkaline phosphatase . The procedure utilizes 2-amino-2-methyl-1-propanol (AMP) buffer and involves only a 15-minute incubation .


Chemical Reactions Analysis

The Sigma procedures for acid and alkaline phosphatase depend upon the hydrolysis of p-nitrophenyl phosphate by the enzymes, yielding p-nitrophenol and inorganic phosphate . When made alkaline, p-nitrophenol is converted to a yellow complex readily measured at 400-420 nm .

Scientific Research Applications

Selective Phosphorylation of Unprotected Nucleosides

The use of 2-(N, N-Dimethylamino)-4-nitrophenyl phosphate, a new phosphorylating agent, allows for the selective phosphorylation of primary hydroxyl groups. This method has been applied to unprotected nucleosides, leading to the efficient synthesis of nucleoside 5'-phosphates by simple workup procedures (Taguchi & Mushika, 1975).

Catalysis by Dinuclear Zn(II) Complex

A dinuclear Zn(II) complex has been shown to promote cleavage and isomerization of 2-hydroxypropyl alkyl phosphates, demonstrating a method for the catalytic reaction of such phosphates. This process involves a common cyclic phosphate intermediate, illustrating the complex's potential in facilitating transformations of phosphate esters (Tsang et al., 2009).

Evaluation of Alkyl Phosphomonoesterase Activity in Soil

The application of p-nitrophenyl phosphate as a substrate for assaying phosphomonoesterase activity in soil has been proposed. This approach is aimed at better understanding the capability of soil enzymes to degrade alkyl phosphomonesters, providing insights into soil health and nutrient cycling (Avidov, Dick, & Racke, 1993).

Hydrolytic Enzyme Substrates Synthesis

The synthesis and characterization of various phosphate esters as substrates for hydrolytic enzymes have been described. These substrates are used in assays measuring enzyme hydrolysis, contributing to our understanding of enzyme function and facilitating biochemical analyses (Rammler, Haugland, & Shavitz, 1973).

Solid-Phase Synthesis of Base-Sensitive Oligonucleotides

A method involving o-nitrophenyl-1,3-propanediol linked to controlled pore glass beads through a phosphoramidate diester link has been developed for the automated synthesis of 3′-phosphate unmodified and base-sensitive oligonucleotides. This process allows for efficient cleavage from the solid support by photolysis, showcasing a novel application in the synthesis of oligonucleotides (Dell'Aquila, Imbach, & Rayner, 1997).

Mechanism of Action

Target of Action

The primary target of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt is the enzyme alkaline phosphatase . Alkaline phosphatase is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids .

Mode of Action

Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt acts as a non-proteinaceous and non-specific chromogenic substrate for alkaline phosphatase . When the compound is hydrolyzed by the enzyme, it releases a yellow-colored product, 4-nitrophenol, which can be detected spectrophotometrically .

Biochemical Pathways

The action of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt is involved in the biochemical pathway of phosphate metabolism. The hydrolysis of this compound by alkaline phosphatase leads to the release of inorganic phosphate and 4-nitrophenol . This reaction is a key step in many metabolic pathways, including those involved in energy production and signal transduction.

Result of Action

The hydrolysis of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt by alkaline phosphatase results in the release of inorganic phosphate and 4-nitrophenol . The latter is a yellow-colored compound that can be detected spectrophotometrically, providing a measure of enzyme activity .

Action Environment

The action of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) or 4-Nitrophenyl Phosphate Bis(tris) Salt is influenced by environmental factors such as pH and temperature, which can affect enzyme activity. For instance, alkaline phosphatase, the enzyme that hydrolyzes this compound, has an optimal activity at a basic pH . Additionally, the compound’s stability may be affected by factors such as light, heat, and storage conditions.

Biochemical Analysis

Biochemical Properties

Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) plays a crucial role in biochemical reactions as a substrate for various enzymes, including alkaline phosphatase. Alkaline phosphatase catalyzes the hydrolysis of this compound, resulting in the release of p-nitrophenol, which can be quantitatively measured due to its yellow color under alkaline conditions . This interaction is essential for studying enzyme kinetics and understanding the catalytic mechanisms of phosphatases.

Cellular Effects

Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) influences various cellular processes by serving as a substrate in enzymatic reactions. Its hydrolysis by phosphatases can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of p-nitrophenol can be used as an indicator of phosphatase activity, which is vital for regulating cellular functions such as dephosphorylation of proteins and nucleotides .

Molecular Mechanism

The molecular mechanism of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) involves its interaction with phosphatases, particularly alkaline phosphatase. The enzyme binds to the phosphate group of the compound, facilitating its hydrolysis and releasing p-nitrophenol and inorganic phosphate. This reaction is crucial for understanding the enzyme’s catalytic activity and its role in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) can change over time. The stability of the compound is influenced by factors such as temperature and pH. It is known that the substrate can slowly hydrolyze at room temperature, which necessitates careful handling and storage conditions to maintain its integrity . Long-term studies have shown that the compound’s degradation can affect the accuracy of enzymatic assays.

Dosage Effects in Animal Models

The effects of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) in animal models vary with different dosages. At optimal concentrations, the compound can effectively serve as a substrate for studying phosphatase activity. At high doses, it may exhibit toxic effects, potentially disrupting cellular functions and causing adverse reactions. Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings .

Metabolic Pathways

Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) is involved in metabolic pathways that include its hydrolysis by phosphatases. The resulting products, p-nitrophenol and inorganic phosphate, can further participate in various biochemical reactions. The compound’s interaction with enzymes such as alkaline phosphatase highlights its role in regulating metabolic flux and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability for enzymatic reactions. Understanding these transport mechanisms is essential for optimizing its use in biochemical assays .

Subcellular Localization

The subcellular localization of Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with enzymes and other biomolecules within these subcellular environments .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P.2C4H11NO3/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*5-4(1-6,2-7)3-8/h1-4H,(H2,10,11,12);2*6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAXKCWOTRABOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N3O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071228
Record name Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68189-42-4
Record name Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068189424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mono(p-nitrophenyl) phosphate 2-amino-2-(hydroxymethyl)-1,3-propanediol salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl dihydrogen phosphate, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
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2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
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2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
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2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
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2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
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2-amino-2-(hydroxymethyl)propane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

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